4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide typically involves the reaction of 4-chloro-2-methylphenol with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole
- 4-(4-chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde
- 1-methyl-2-trichloroacetylimidazole
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide stands out due to its unique combination of a chloro-substituted phenoxy group and an imidazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H22ClN3O2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(3-imidazol-1-ylpropyl)butanamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-14-12-15(18)5-6-16(14)23-11-2-4-17(22)20-7-3-9-21-10-8-19-13-21/h5-6,8,10,12-13H,2-4,7,9,11H2,1H3,(H,20,22) |
InChI Key |
CEPAVIOSROCKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCCN2C=CN=C2 |
solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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